molecular formula C10H12O2 B2738414 2-Methoxy-3-phenylpropanal CAS No. 256229-07-9

2-Methoxy-3-phenylpropanal

Cat. No. B2738414
CAS RN: 256229-07-9
M. Wt: 164.204
InChI Key: ZDQYLDSAKBNTOZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpropanal, also known as Propanal, 2-methyl-3-phenyl-, is an organic compound with the molecular formula C10H12O . It has a molecular weight of 148.2017 . It is also referred to as 2-Methyl-3-phenyl-propanal .


Synthesis Analysis

Optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate, 2-methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid and 2-methyl-3-phenylpropyl acetate have been prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates . (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-phenylpropanal can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Several laboratory methods for the synthesis of phenols involve reactions that could potentially be relevant to 2-Methoxy-3-phenylpropanal. These include an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

Scientific Research Applications

Asymmetric Hydrogenation

  • Role in Chiral Catalysis : 2-Methoxy-3-phenylpropanal plays a role in chiral catalysis, particularly in the asymmetric hydrogenation of certain compounds. For instance, its derivatives are used in the hydrogenation of 1-phenylpropane-1,2-dione, demonstrating the importance of methoxy groups in achieving high enantioselectivity in catalytic processes (Toukoniitty et al., 2004).

Chemical Synthesis

  • Influence in Chemical Reactions : The presence of a methoxy group in compounds similar to 2-Methoxy-3-phenylpropanal can significantly affect the yield and outcomes of chemical reactions, such as the synthesis of chalcone derivatives (Putri et al., 2019).

Photolysis Studies

  • Investigation in Photolysis : Research has been conducted on alkyl radicals similar to 2-Methoxy-3-phenylpropanal, examining their behavior under photolysis. These studies contribute to a better understanding of the formation and behavior of olefin cation radicals (Bales et al., 2001).

Fluorescence and Luminescence

  • Fluorescent Properties : Derivatives of 2-Methoxy-3-phenylpropanal have been studied for their fluorescent properties. For example, complexes involving these derivatives demonstrate significant fluorescence, which is important in the fields of materials science and bioimaging (Wang et al., 2012).

Nutraceutical Applications

  • Biological and Nutraceutical Activities : Phenylpropanoids, a class to which 2-Methoxy-3-phenylpropanal belongs, have been extensively studied for their therapeutic and nutraceutical applications. These compounds show potential in the prevention and treatment of various chronic diseases due to their diverse biological properties (Płowuszyńska & Gliszczyńska, 2021).

Synthesis Methods

  • Advanced Synthesis Techniques : Various techniques, including lipase-catalyzed reactions and microwave-assisted processes, have been applied to synthesize derivatives of 2-Methoxy-3-phenylpropanal. These methods offer insights into more efficient and sustainable chemical syntheses (Torre et al., 2006); (Joshi et al., 2005).

Medicinal Chemistry

  • Potential in Drug Synthesis : Research into the synthesis of certain pharmaceuticals has involved the use of compounds structurally related to 2-Methoxy-3-phenylpropanal. These studies contribute to the development of new drugs and medicinal chemistry (Gao, 2014).

Environmental Interaction

  • Role in Plant Defense Mechanisms : Some studies have focused on the role of phenylpropanoids in plant defense mechanisms, including their effects on herbivores and pathogens. This research has implications for agriculture and environmental science (Lane & Kubanek, 2006).

Safety And Hazards

The safety data sheet for a similar compound, 3-Phenylphenol, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-methoxy-3-phenylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYLDSAKBNTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-phenylpropanal

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